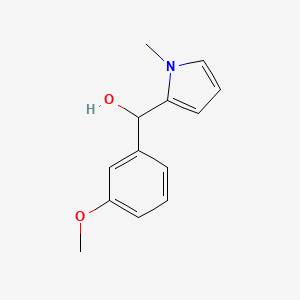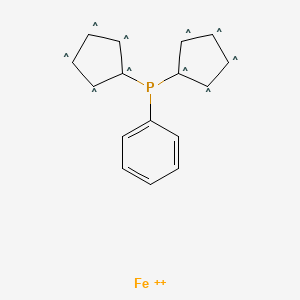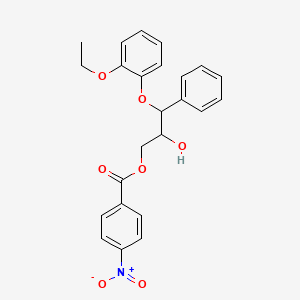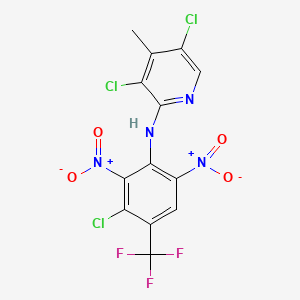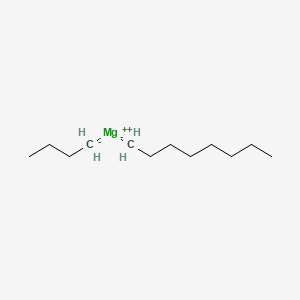
Butyloctylmagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyloctylmagnesium is an organometallic compound with the molecular formula C12H26Mg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to butyl and octyl groups. This compound is typically used in the production of polyolefins and other industrial applications due to its alkylating, reducing, and Lewis-acid properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyloctylmagnesium can be synthesized through the reaction of magnesium with butyl and octyl halides in the presence of a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
Mg+C4H9Br+C8H17Br→C4H9MgC8H17+MgBr2
Industrial Production Methods
In industrial settings, this compound is often produced in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of high-purity magnesium and halides, along with advanced purification techniques, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Butyloctylmagnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Reduces certain functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. Solvents like THF and diethyl ether are commonly used to stabilize the reagent .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reactants used. For example:
- Reaction with aldehydes or ketones forms secondary or tertiary alcohols.
- Reaction with esters forms tertiary alcohols.
- Reaction with halides forms substituted hydrocarbons .
Scientific Research Applications
Butyloctylmagnesium has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in the production of polyolefins and other polymers.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of butyloctylmagnesium involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The magnesium atom in this compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Butylmagnesium Chloride: Similar in structure but contains a chloride ion instead of an octyl group.
Octylmagnesium Bromide: Contains an octyl group but lacks the butyl group.
Di-n-butylmagnesium: Contains two butyl groups instead of one butyl and one octyl group.
Uniqueness
Butyloctylmagnesium is unique due to its dual alkyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both alkylating and reducing properties are required. Its ability to form stable solutions in hydrocarbons also distinguishes it from other Grignard reagents .
Properties
CAS No. |
69929-18-6 |
|---|---|
Molecular Formula |
C12H26Mg |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
magnesium;butane;octane |
InChI |
InChI=1S/C8H17.C4H9.Mg/c1-3-5-7-8-6-4-2;1-3-4-2;/h1,3-8H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |
InChI Key |
KXDANLFHGCWFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].CCCCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


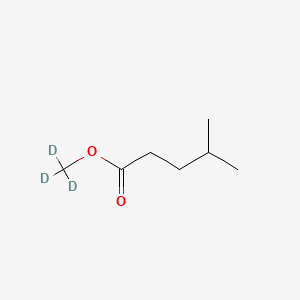
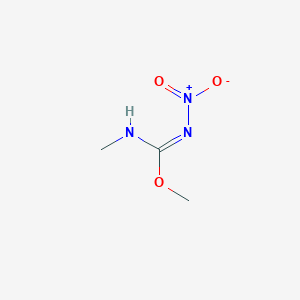
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
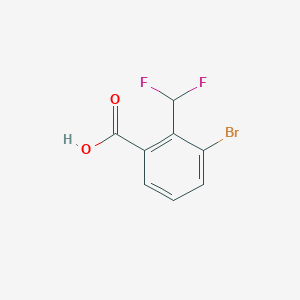
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)

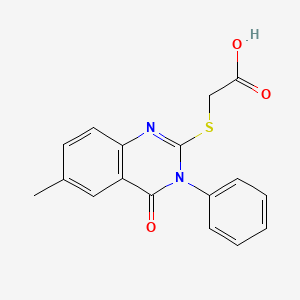

![1-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B15288056.png)
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
